molecular formula C15H24BNO2 B596554 N-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline CAS No. 1256360-63-0

N-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Cat. No.: B596554
CAS No.: 1256360-63-0
M. Wt: 261.172
InChI Key: KUQCOTSTUVAICI-UHFFFAOYSA-N
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Description

N-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (CAS: 1256360-63-0) is a boronate ester featuring a pinacol-protected boron atom attached to an aniline moiety substituted with an isopropyl group at the nitrogen. Its molecular formula is C₁₅H₂₄BNO₂ (MW: 261.17 g/mol), and it is commonly used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds in pharmaceuticals and materials science . The compound is commercially available with ≥97% purity and requires storage at 2–8°C to maintain stability .

Properties

IUPAC Name

N-propan-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24BNO2/c1-11(2)17-13-9-7-12(8-10-13)16-18-14(3,4)15(5,6)19-16/h7-11,17H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUQCOTSTUVAICI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10682396
Record name N-(Propan-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256360-63-0
Record name N-(Propan-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10682396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(propan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves the reaction of 4-bromoaniline with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and requires a base like potassium carbonate. The reaction mixture is heated to facilitate the formation of the boronic ester derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for reagent addition and product isolation enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline undergoes various types of chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in an aqueous medium.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Palladium(II) acetate, triphenylphosphine, and a base like potassium carbonate in an organic solvent such as toluene.

Major Products

    Oxidation: Boronic acid derivatives.

    Reduction: Aniline derivatives.

    Substitution: Biaryl compounds.

Scientific Research Applications

N-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds.

    Biology: Employed in the development of boron-containing drugs and as a probe for biological studies.

    Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the production of advanced materials, such as polymers and electronic devices.

Mechanism of Action

The mechanism of action of N-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline involves the interaction of the boronic ester group with various molecular targets. In Suzuki-Miyaura cross-coupling reactions, the boronic ester group forms a complex with the palladium catalyst, facilitating the formation of a carbon-carbon bond. In biological systems, the boronic ester group can interact with enzymes and proteins, modulating their activity.

Comparison with Similar Compounds

Structural and Electronic Differences

The following analogs share the core 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline structure but differ in N-substituents, leading to variations in steric bulk, electronic effects, and reactivity:

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) N-Substituent Purity/Price Key Applications
N-Isopropyl-... (1256360-63-0) C₁₅H₂₄BNO₂ 261.17 Isopropyl ≥97% (Aladdin) Cross-coupling, drug synthesis
N,N-Dimethyl-... (171364-78-6) C₁₄H₂₂BNO₂ 247.15 Dimethyl 98% ($88–$408) Fluorescent probes
N,N-Diethyl-... (920304-57-0) C₁₆H₂₆BNO₂ 275.20 Diethyl N/A Catalysis, materials
4-Methyl-3-... (882670-69-1) C₁₃H₂₀BNO₂ 233.12 Methyl N/A Intermediate in organic synthesis
N-Phenyl-... (267221-89-6) C₃₀H₃₇B₂NO₄ 497.24 Diphenyl N/A Sensor materials

Key Observations :

  • Electronic Effects : Electron-donating groups (e.g., dimethyl, diethyl) enhance the electron density of the boron center, increasing its reactivity in Suzuki-Miyaura couplings. Conversely, bulky substituents (e.g., diphenyl) may reduce catalytic efficiency .
  • Stability : The isopropyl derivative’s stability at 2–8°C contrasts with the dimethyl analog, which is stable at room temperature, likely due to reduced steric strain .

Biological Activity

N-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a compound that combines an isopropyl group with a dioxaborolane moiety. This structural configuration suggests potential biological activities that merit investigation. This article reviews the biological activity of this compound based on available literature, focusing on its pharmacological properties, synthetic applications, and relevant case studies.

  • Molecular Formula : C₁₅H₂₄BNO₂
  • Molecular Weight : 261.17 g/mol
  • CAS Number : 1256360-63-0

Biological Activity Overview

The biological activity of this compound has been explored in various contexts:

  • Antimicrobial Activity :
    • Preliminary studies indicate that compounds containing dioxaborolane derivatives exhibit antimicrobial properties. For instance, derivatives have shown activity against multidrug-resistant strains of Staphylococcus aureus and Mycobacterium species with minimum inhibitory concentration (MIC) values ranging from 0.5 to 8 μg/mL .
    • A related compound demonstrated significant inhibition against Mycobacterium tuberculosis, suggesting potential applications in treating resistant infections .
  • Pharmacokinetics and Toxicology :
    • The pharmacokinetic profile of similar compounds indicates moderate oral bioavailability and favorable clearance rates. For example, a related derivative exhibited a half-life of approximately 26 hours and a clearance rate of 1.5 L/h/kg following intravenous administration .
    • Toxicological assessments have shown acceptable safety profiles at high doses (up to 2000 mg/kg) in animal models .
  • Mechanism of Action :
    • The mechanism by which these compounds exert their biological effects often involves interaction with specific protein targets or pathways. For instance, some derivatives have been identified as inhibitors of key enzymes involved in bacterial cell wall synthesis .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various dioxaborolane derivatives against clinical isolates of resistant bacteria. The results indicated that certain derivatives achieved MIC values as low as 0.25 μg/mL against resistant strains such as MRSA and VRE (Vancomycin-resistant Enterococcus) . This suggests that this compound could be a candidate for further development as an antimicrobial agent.

Case Study 2: Pharmacokinetic Studies

In a pharmacokinetic study involving Sprague-Dawley rats, a related compound demonstrated a C_max of 592 ± 62 mg/mL and a bioavailability of approximately 40% following oral administration . These findings highlight the potential for effective systemic delivery in therapeutic applications.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialMIC = 0.25–8 μg/mL
PharmacokineticsC_max = 592 mg/mL; t_1/2 = 26 h
ToxicitySafe up to 2000 mg/kg in mice

Q & A

Q. What are the recommended storage conditions for N-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline to ensure stability?

The compound should be stored refrigerated (0–6°C) in airtight containers under inert gas (e.g., nitrogen) to prevent hydrolysis or oxidation. Moisture-sensitive boronic esters degrade rapidly in humid environments, and thermal instability necessitates avoidance of prolonged exposure to temperatures >25°C . Regular monitoring via 1H^1H-NMR or HPLC is advised to assess purity over time.

Q. What spectroscopic methods are most effective for characterizing this compound?

Key techniques include:

  • 1H^1H- and 11B^{11}B-NMR : Confirm the integrity of the boronate ester (characteristic 11B^{11}B peak at ~30–35 ppm) and isopropyl/aniline substituents .
  • Mass spectrometry (HRMS) : Validate molecular weight (expected [M+H]+^+ for C15H _{15}H _{24}BNO2_2: 278.1928).
  • FT-IR : Identify B-O vibrations (~1,350 cm1^{-1}) and N-H stretches (~3,400 cm1^{-1}) .

Q. How is this compound typically used in cross-coupling reactions?

It serves as a boronic ester precursor in Suzuki-Miyaura couplings , enabling aryl-aryl bond formation. A standard protocol involves:

  • Catalyst: Pd(PPh3 _3)4_4 (2–5 mol%)
  • Base: Na2 _2CO3_3 (2 equiv) in a 3:1 THF/H2 _2O mixture at 80–100°C .
  • Workup: Purification via silica gel chromatography (hexane/EtOAc).

Advanced Research Questions

Q. How can steric hindrance from the isopropyl group impact coupling efficiency, and what strategies mitigate this?

The isopropyl group on the aniline nitrogen introduces steric bulk, potentially slowing transmetallation in Suzuki reactions. To enhance efficiency:

  • Ligand optimization : Use bulky ligands (e.g., SPhos) to stabilize the Pd center .
  • Temperature modulation : Increase reaction temperature (e.g., 100°C) to overcome kinetic barriers.
  • Solvent selection : Employ polar aprotic solvents (e.g., DMF) to improve solubility of hindered intermediates .

Q. What analytical challenges arise in quantifying trace degradation products, and how are they resolved?

Degradation (e.g., hydrolysis to boronic acid) produces low-concentration byproducts. Solutions include:

  • HPLC-MS with ion-pairing reagents : Separate polar degradation products (e.g., 4-isopropylaniline boronic acid) using C18 columns and 0.1% formic acid .
  • Stability-indicating assays : Conduct accelerated stability studies (40°C/75% RH) to identify degradation pathways .

Q. How does the electronic nature of the aniline substituent influence reactivity in photoredox catalysis?

The electron-donating isopropyl group increases the electron density of the boronate, potentially enhancing oxidative addition in Pd-mediated reactions. Computational studies (DFT) suggest:

  • Reduced activation energy for Pd(0) oxidative insertion into the C-B bond.
  • Hammett parameters (σm_m) correlate with reaction rates in meta-substituted analogues .

Q. What precautions are critical when scaling up reactions involving this compound?

  • Exothermicity control : Use jacketed reactors to manage heat during large-scale couplings.
  • Oxygen exclusion : Degassing solvents (N2_2/Ar sparging) prevents Pd catalyst deactivation .
  • Waste management : Boron-containing byproducts require neutralization (e.g., with Ca(OH)2_2) before disposal .

Methodological Design Considerations

Q. How to design a kinetic study to evaluate hydrolysis rates under varying pH conditions?

  • Protocol : Dissolve the compound in buffered solutions (pH 2–12), monitor via 11B^{11}B-NMR at 25°C.
  • Data analysis : Fit pseudo-first-order kinetics to determine rate constants (kobs_{obs}).
  • Key finding : Hydrolysis accelerates at pH <4 (acid-catalyzed) and pH >10 (base-catalyzed) .

Q. What computational tools predict regioselectivity in electrophilic aromatic substitution (EAS) reactions?

  • Software : Gaussian (DFT calculations) or ADF for Fukui indices.
  • Outcome : The boronate group acts as a meta-directing electron-withdrawing group, while the isopropyl-aniline moiety directs ortho/para .

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